1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is serine/threonine-protein kinase B-raf . Kinases like B-raf play crucial roles in cell signaling pathways, including cell growth, proliferation, and differentiation.
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not readily available for this specific compound. The volume of distribution (Vd) remains unknown. Metabolic pathways and enzymes involved are yet to be characterized. Details about excretion are not currently documented. The compound’s ADME properties significantly affect its bioavailability, but specific data are lacking .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of protein kinase B (Akt), a key player in cell survival and metabolism . By influencing Akt signaling, this compound can impact cell proliferation, apoptosis, and glucose metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit AChE by binding to both the peripheral and active sites of the enzyme . This dual binding mechanism enhances its inhibitory effect, making it a potent modulator of cholinergic signaling. Additionally, it can influence gene expression by modulating transcription factors involved in cell survival and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy and cellular impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory by modulating cholinergic signaling . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic cation transporters (OCTs), facilitating its uptake and distribution in various tissues . This interaction affects its localization and accumulation, influencing its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum and mitochondria, where it modulates cellular processes such as protein folding and energy metabolism.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-6-3-7-16(10-13)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,13-14H,3,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDHWHJMQDICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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